ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Synthesis Methodologies
- A study reported the synthesis of similar compounds through a procedure that screened them for antimicrobial and antioxidant activities. Some synthesized compounds exhibited excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential, demonstrating the versatility of related chemical structures in pharmacological applications (Raghavendra et al., 2016).
- Another research focused on the [4 + 2] annulation reaction using ethyl 2-methyl-2,3-butadienoate and N-tosylimines, leading to the synthesis of highly functionalized tetrahydropyridines. This reaction showcases the chemical's utility in creating complex structures with high yields and regioselectivity, expanding its applications in synthetic chemistry (Zhu et al., 2003).
Biological Activities
- Novel thiophene and benzothiophene derivatives, including related compounds, were synthesized and evaluated as anti-cancer agents. Some derivatives demonstrated significant anti-proliferative activity against various tumor cell lines, highlighting the potential of these compounds in developing new cancer treatments (Mohareb et al., 2016).
- Research on cycloalkylthiophene-Schiff bases and their metal complexes revealed antibacterial and antifungal activities against a wide range of pathogenic strains. These findings indicate the potential of such compounds in antimicrobial therapies (Altundas et al., 2010).
- A study explored the anti-rheumatic potential of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. The findings suggested significant antioxidant, analgesic, and anti-rheumatic effects, pointing towards the compound's utility in treating rheumatic diseases (Sherif & Hosny, 2014).
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting they may influence multiple pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects .
Future Directions
Properties
IUPAC Name |
ethyl 2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S2/c1-3-26-20(23)18-15-5-4-6-16(15)27-19(18)21-17(22)11-12-28(24,25)14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWHOILLQVZSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.